molecular formula C14H22N4O2S B14089844 3-methyl-7-pentyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

3-methyl-7-pentyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14089844
M. Wt: 310.42 g/mol
InChI Key: VHMITLQBZBYJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione: is a synthetic organic compound with the molecular formula C14H22N4O2S . This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: The synthesis begins with a purine derivative, such as 1,3,7-trihydropurine-2,6-dione.

    Alkylation: The purine derivative is treated with 3-methyl, 7-pentyl, and 8-propylthio alkyl halides in the presence of a strong base like sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of 3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Amines, thiols, sodium hydride, and DMF.

Major Products

Scientific Research Applications

3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7-pentyl-8-propylthio-1,3,7-trihydropurine-2,6-dione is unique due to its specific alkyl and thioalkyl substitutions, which confer distinct chemical and biological properties compared to similar compounds. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

3-methyl-7-pentyl-8-propylsulfanylpurine-2,6-dione

InChI

InChI=1S/C14H22N4O2S/c1-4-6-7-8-18-10-11(15-14(18)21-9-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20)

InChI Key

VHMITLQBZBYJHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.